molecular formula C7H7N3 B043202 1H-Pyrrolo[2,3-c]pyridin-5-amine CAS No. 174610-12-9

1H-Pyrrolo[2,3-c]pyridin-5-amine

Cat. No. B043202
M. Wt: 133.15 g/mol
InChI Key: PFKVAHFIYOMPMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridin-5-amine derivatives has been explored through different methodologies. For instance, the use of palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions has been highlighted as an efficient method to synthesize azetidine, pyrrolidine, and indoline compounds, showcasing the flexibility in generating complex structures from 1H-pyrrolo[2,3-c]pyridin-5-amine (He et al., 2012).

Molecular Structure Analysis

Structural studies of derivatives, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have revealed detailed insights into the molecular configuration and the stabilization of crystal structures through intermolecular hydrogen bonding and π-facial interactions, underlining the compound's ability to form complex molecular networks (Șahin et al., 2010).

Chemical Reactions and Properties

1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives exhibit a range of reactivities, including participation in Lewis acid-promoted cascade reactions and green organic reactions in water, demonstrating the compound's versatility in chemical transformations (Yin et al., 2013; Sun et al., 2014).

Physical Properties Analysis

The physical properties of 1H-pyrrolo[2,3-c]pyridin-5-amine and its derivatives are closely linked to their molecular structure, where modifications can significantly influence their solubility, melting points, and crystallization behaviors. However, detailed studies on the physical properties specific to 1H-Pyrrolo[2,3-c]pyridin-5-amine are scarce and warrant further exploration.

Chemical Properties Analysis

Chemically, 1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives have shown a broad spectrum of activities, including acting as potassium-competitive acid blockers, highlighting their potential in medicinal chemistry (Arikawa et al., 2014). The ability to undergo various chemical reactions makes these derivatives valuable for synthesizing a wide range of compounds with potential biological activities.

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVAHFIYOMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597022
Record name 1H-Pyrrolo[2,3-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridin-5-amine

CAS RN

174610-12-9
Record name 1H-Pyrrolo[2,3-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Acetylamino-1H-pyrrolo[2,3-c]pyridine (0.61 g, 3.5 mmol) was heated at reflux in methanolic KOH (2M, 15 mL) under nitrogen for 8 hours. The solvent was evaporated in vacuo and the residue partitioned between dichloromethane (100 mL) and water (100 mL). The two layers were separated and the aqueous phase was extracted with n-butanol (3×100 mL). The combined organics were evaporated in vacuo and the residue chromatographed on silica eluting with 5 to 10% MeOH in DCM followed by a gradient of 90:10:1 to 80:20:1, DCM:MeOH:NH3 to give the title compound (0.384 g, 83%) as a red solid. mp 183°-186° C. 1H NMR (360 MHz, d6 -DMSO) δ 4.95 (2H, br s), 6.13-6.15 (1H, m), 6.52 (1H, s), 7.34-7.37 (1H, m), 8.17 (1H, s) and 10.90 (1H, br s).
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NT Tzvetkov, HG Stammler, S Hristova… - European Journal of …, 2019 - Elsevier
An extensive study was performed to develop a series of (pyrrolo-pyridin-5-yl)benzamides as reversible MAO-B inhibitors. Compounds 14 (NTZ-2020, hMAO-B IC 50 = 1.11 nM, K i = …
Number of citations: 18 www.sciencedirect.com
E Breinlinger, S Van Epps, M Friedman… - Journal of Medicinal …, 2023 - ACS Publications
Tyrosine kinase 2 (TYK2) is a nonreceptor tyrosine kinase that belongs to the JAK family also comprising JAK1, JAK2, and JAK3. TYK2 is an attractive target for various autoimmune …
Number of citations: 3 pubs.acs.org

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